REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH:15](Cl)[CH3:16])[CH2:11][CH2:10]1.Cl.[CH3:19][NH2:20]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][NH:20][CH3:19])[CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
aqueous solution
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
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|
Name
|
4-(o-methoxyphenyl)-1-chloroethyl-piperazine
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Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)N1CCN(CC1)C(C)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
for 4 hours at reflux
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
The ethanol was evaporated
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Type
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TEMPERATURE
|
Details
|
after cooling the mixture, 5 g of sodium hydroxide pellets
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Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts were dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
The oily residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)N1CCN(CC1)CCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |